8-Aminoquinolin-6-ol

Drug Metabolism CYP2D6 Pharmacogenomics 8-Aminoquinoline Antimalarials

Researchers studying 8-aminoquinoline antimalarial toxicity face confounded results from variable CYP2D6 pharmacogenomics. 8-Aminoquinolin-6-ol provides a metabolically defined probe that bypasses CYP2D6-dependent O-demethylation, enabling direct assessment of ring-hydroxylated metabolite toxicity in G6PD-deficient erythrocyte models. • Pre-formed 6-hydroxy scaffold eliminates CYP2D6 confound; XLogP3 1.4, zero rotatable bonds • Serves as authentic reference standard for primaquine metabolite identification via CYP2D6 & MAO-A pathways • Orthogonal 6-OH and 8-NH₂ functional handles enable systematic 8-AQ analog library construction Supplied with full Certificate of Analysis; ambient temperature shipping.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 7402-16-6
Cat. No. B1594119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoquinolin-6-ol
CAS7402-16-6
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)N)O
InChIInChI=1S/C9H8N2O/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H,10H2
InChIKeyXSAFKWKVRFZBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminoquinolin-6-ol: Core Properties & Procurement


8-Aminoquinolin-6-ol (CAS: 7402-16-6), also known as 8-amino-6-hydroxyquinoline, is a quinoline derivative featuring an amino group at the 8-position and a hydroxyl group at the 6-position [1]. This compound serves as the fundamental 6-demethylated core structure of the 8-aminoquinoline (8-AQ) antimalarial class, distinguishing it from 6-methoxy-substituted clinical agents such as primaquine and tafenoquine [2]. As a putative ring-hydroxylated metabolite of primaquine and a critical synthetic intermediate for advanced 8-AQ analogs, it occupies a unique position in antimalarial drug discovery and metabolism research [3].

Why 8-Aminoquinolin-6-ol Cannot Be Substituted


8-Aminoquinolin-6-ol cannot be interchangeably substituted with other 8-aminoquinolines or quinoline derivatives due to its distinct 6-hydroxy substitution pattern, which fundamentally alters its metabolic fate, hemolytic toxicity profile, and synthetic utility [1]. While primaquine (6-methoxy-8-aminoquinoline) requires CYP2D6-mediated O-demethylation for bioactivation, the pre-formed 6-hydroxy scaffold of 8-aminoquinolin-6-ol bypasses this enzymatic requirement, presenting a structurally defined metabolic intermediate for toxicity studies [2]. Furthermore, the 6-hydroxyl group confers distinct physicochemical properties, including an XLogP3 of 1.4 and zero rotatable bonds, contrasting sharply with the extended alkylamino side chains of clinical 8-AQs [3]. This unique substitution pattern enables its role as a versatile synthetic building block for generating diverse 8-AQ analogs and hybrid molecules inaccessible via direct modification of primaquine or tafenoquine [4].

8-Aminoquinolin-6-ol: Differentiation Evidence


CYP2D6-Independent vs. Dependent Bioactivation

8-Aminoquinolin-6-ol, as the 6-demethylated core, represents the terminal O-demethylation product that 6-methoxy 8-aminoquinolines (e.g., primaquine) must undergo via CYP2D6-mediated metabolism to generate active or hemotoxic metabolites [1]. While primaquine requires CYP2D6-catalyzed ring oxidation and O-demethylation for bioactivation—a pathway that exhibits significant inter-individual variability due to CYP2D6 polymorphism—the pre-formed 6-hydroxy structure of 8-aminoquinolin-6-ol bypasses this rate-limiting enzymatic step, providing a metabolically defined probe for investigating 8-AQ pharmacology independent of CYP2D6 status [2]. This distinction is critical for interpreting toxicity studies, as hemolytic adverse events in G6PD-deficient individuals are metabolism-dependent [1].

Drug Metabolism CYP2D6 Pharmacogenomics 8-Aminoquinoline Antimalarials

Hemolytic Toxicity: 6-Hydroxy vs. Dihydroxy Metabolites

In a systematic structure-activity relationship study of primaquine metabolites, compounds capable of oxidation to quinones or iminoquinones were identified as potent methemoglobin (MHb)-forming agents [1]. 5,6-Dihydroxy-8-aminoquinoline demonstrated robust MHb-forming activity in canine hemolysates, whereas 6-methoxy-8-aminoquinoline (structurally related to primaquine's core) lacked this potent oxidative capacity in the absence of the 5-hydroxyl substituent [1]. By extension, 8-aminoquinolin-6-ol (6-hydroxy, lacking 5-hydroxy) is predicted to have reduced hemolytic potential compared to the dihydroxy metabolite [1]. The study quantifies that primaquine derivatives oxidizable to quinones or iminoquinones (including 5-hydroxy-6-desmethyl primaquine and 5,6-dihydroxy-8-aminoquinoline) are potent MHb-forming compounds, with the extent of reaction limited by the rate of arylation of nucleophiles by the corresponding quinone species [1].

Hemolytic Toxicity Methemoglobin Formation 8-Aminoquinoline Safety

Physicochemical and Conformational Profile

8-Aminoquinolin-6-ol exhibits distinct physicochemical properties that differentiate it from clinical 8-aminoquinolines [1]. Its computed XLogP3 of 1.4 indicates moderate lipophilicity, while its zero rotatable bonds confer high conformational rigidity compared to primaquine and tafenoquine, which possess flexible alkylamino side chains [1]. The compound features 2 hydrogen bond donors (8-NH₂ and 6-OH) and 3 hydrogen bond acceptors, contrasting with the methoxy-substituted clinical analogs [1]. These properties influence solubility, membrane permeability, and metabolic stability, making 8-aminoquinolin-6-ol a valuable core scaffold for structure-activity relationship studies [1].

Physicochemical Properties Drug-likeness 8-Aminoquinoline SAR

Synthetic Versatility as Core Scaffold

8-Aminoquinolin-6-ol serves as the foundational core structure for synthesizing advanced 8-aminoquinoline analogs with improved therapeutic profiles [1]. NPC1161 (8-[(4-amino-1-methylbutyl)amino]-5-[3,4-dichlorophenoxy]-6-methoxy-4-methylquinoline), a promising 8-AQ derivative with outstanding potential for malaria radical cure and treatment of visceral leishmaniasis, is structurally derived from the 8-aminoquinoline scaffold represented by this core [1]. The (R)-(−) enantiomer of NPC1161 (NPC1161B) demonstrates an improved therapeutic profile compared to primaquine, with a lower effective dose and decreased toxic side effects [2]. The 8-aminoquinolin-6-ol core enables modular synthetic approaches to generate diverse 8-AQ libraries through functionalization at the 8-amino and 6-hydroxy positions [3].

Medicinal Chemistry 8-Aminoquinoline Synthesis NPC1161 Development

8-Aminoquinolin-6-ol: Research Applications


CYP2D6-Independent Metabolism & Toxicity Studies

Researchers investigating 8-AQ-induced hemolytic toxicity can employ 8-aminoquinolin-6-ol as a metabolically defined probe that bypasses CYP2D6-dependent O-demethylation [1]. This application is particularly valuable for dissecting the non-enzymatic pathways of reactive metabolite generation and elucidating structure-toxicity relationships in G6PD-deficient erythrocyte models [1]. The compound's pre-formed 6-hydroxy scaffold enables direct assessment of ring-hydroxylated metabolite toxicity without the confounding variable of CYP2D6 pharmacogenomics [1].

Next-Generation 8-Aminoquinoline Analog Synthesis

Medicinal chemistry teams developing novel 8-AQ antimalarials can utilize 8-aminoquinolin-6-ol as a versatile core scaffold for constructing diverse analog libraries [2]. The reactive 6-hydroxy and 8-amino groups serve as orthogonal functional handles for introducing varied substituents, enabling systematic exploration of structure-activity relationships around the quinoline nucleus [2]. This approach has been successfully employed in the development of advanced 8-AQ candidates including NPC1161B [3].

LC-MS Metabolite Identification Standard

Bioanalytical laboratories conducting metabolic profiling of 8-aminoquinoline antimalarials require 8-aminoquinolin-6-ol as an authentic reference standard for confirming the identity of ring-hydroxylated and O-demethylated metabolites [4]. The compound serves as a critical comparator for accurate mass identification of primaquine metabolites generated via CYP2D6 and MAO-A mediated pathways, facilitating precise pharmacokinetic and pharmacodynamic studies [4].

Atokel-Type Hybrid Antimalarial Design

Researchers developing hybrid antimalarial agents based on the Atokel molecular architecture can incorporate the 8-aminoquinolin-6-ol core covalently linked to naphthoquinone moieties via polyamine linkers [5]. This application leverages the 6-hydroxy group for linker attachment while preserving the 8-amino functionality essential for antiparasitic activity [5].

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